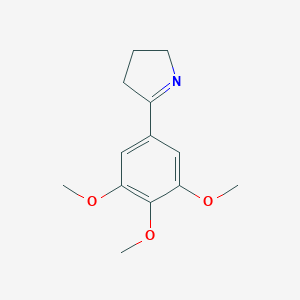

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Description

Properties

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDXQEIAFVSUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542229 | |

| Record name | 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102705-35-1 | |

| Record name | 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Adaptation of Aryl Bromide Substitution

The Grignard reagent approach, originally developed for 5-phenyl-3,4-dihydro-2H-pyrrole, can be modified to incorporate the 3,4,5-trimethoxyphenyl group. In this method, 3,4,5-trimethoxybromobenzene reacts with magnesium in diethyl ether to form the corresponding Grignard reagent. Subsequent addition of 4-chlorobutyronitrile initiates a nucleophilic substitution, yielding a nitrile intermediate. Cyclization under reflux conditions in xylene produces the target pyrrole.

Reaction Conditions :

-

Stage 1 : Aryl bromide + Mg in diethyl ether at 40°C for 2 h.

-

Stage 2 : 4-Chlorobutyronitrile added at 20–40°C, followed by reflux for 1.5 h.

-

Workup : Acidification with HCl, extraction, and purification via distillation or chromatography.

Yield : 47% (for phenyl analogue). Adapting this method for the trimethoxyphenyl group may require optimized stoichiometry to account for steric and electronic effects of methoxy substituents.

Cyclocondensation of β-Ketonitriles

Synthesis of 5-Aminopyrazole Intermediates

β-Ketonitriles serve as versatile precursors for pyrrole derivatives. For example, β-ketonitrile 39 (derived from 7-azaindolyl-3-acyl chloride and acetonitrile) undergoes cyclocondensation with hydrazine hydrate in ethanol under acidic conditions to form 5-aminopyrazole 40 . While this method focuses on pyrazoles, analogous routes using 3,4,5-trimethoxyphenyl-substituted β-ketonitriles could yield the target dihydropyrrole.

Key Steps :

-

Formation of β-ketonitrile via acylation.

-

Cyclization with hydrazine hydrate at reflux.

-

Functionalization with electrophiles to stabilize the pyrrole core.

Nitro Ketone Hydrogenation and Cyclization

Catalytic Hydrogenation Over Ni/SiO₂

A high-yielding route involves the hydrogenation of nitro ketones bearing the 3,4,5-trimethoxyphenyl group. For instance, nitro ketones synthesized from substituted benzaldehydes undergo hydrogenation over a Ni/SiO₂ catalyst, followed by cyclization to form 3,4-dihydro-2H-pyrroles.

Reaction Conditions :

-

Catalyst : 4 mol% Ni/SiO₂.

-

Temperature : 110°C.

-

Time : 5–24 h (shorter for electron-donating substituents).

Substrate Scope :

| Substituent (R) | Yield (%) |

|---|---|

| 4-OCH₃ | 93 |

| 4-Cl | 86 |

| 4-Br | 73 |

Advantages : Tolerance for electron-donating and withdrawing groups, scalability, and diastereoselectivity (dr up to 84:16).

Hydrazine-Mediated Cyclization of Carboxylic Acid Derivatives

Formation of Pyrrolidone Intermediates

5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid (2 ) reacts with hydrazine hydrate in propan-2-ol to form carbohydrazide derivatives (4 ). Subsequent condensation with aldehydes or ketones yields Schiff bases, which can be reduced to dihydropyrroles.

Optimized Conditions :

-

Solvent : Propan-2-ol.

-

Temperature : Reflux (82°C).

-

Time : 3–8 h.

Example :

Patent-Based Synthetic Routes

Diaryl-Substituted Heterocycle Synthesis

A patent describes the synthesis of 2,5-diaryl tetrahydrofurans and pyrrolidines using 3,4,5-trimethoxyphenyl precursors. While focused on tetrahydrofurans, the methodology can be extrapolated to pyrroles by substituting furan precursors with pyrrolidine intermediates. Key steps include:

-

Coupling of 3,4,5-trimethoxybenzaldehyde with a brominated aryl partner.

-

Cyclization using anhydrous sodium acetate in acetic anhydride.

Critical Parameter : Use of optically active catalysts to control stereochemistry, crucial for biological activity.

Comparative Analysis of Methods

Yield and Practicality

| Method | Yield Range (%) | Key Advantage | Limitation |

|---|---|---|---|

| Grignard Reaction | 47–60 | Straightforward scalability | Sensitivity to moisture |

| Nitro Ketone Hydrogenation | 70–93 | Broad substrate tolerance | Requires high-pressure H₂ |

| Hydrazine Cyclization | 65–72 | Mild conditions | Multi-step purification |

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrole ring.

Scientific Research Applications

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell proliferation and survival . Additionally, the compound may modulate signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Conformational Properties

- Solubility: The dihydro-pyrrole’s amine group (if present as a salt) may enhance water solubility, analogous to combretastatin prodrugs . Non-salt forms likely share poor solubility with combretastatin A-4 .

- Conformation : Crystal structures of triazole analogs () show dihedral angles between the trimethoxyphenyl group and core (32.59°–70.77°), affecting molecular packing and target interactions. The dihydro-pyrrole’s flexibility may allow variable binding modes compared to rigid analogs.

Stability and Pharmacokinetics

- Combretastatin A-4 prodrugs exhibit stability in aqueous solutions (e.g., phosphate salts) , while furanones and pyrazolines require stabilization via crystallinity or prodrug design . The dihydro-pyrrole’s stability data are lacking but may benefit from salt formation or encapsulation.

Biological Activity

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole (CAS No. 102705-35-1) is a compound featuring a pyrrole ring substituted with a 3,4,5-trimethoxyphenyl group. This compound has garnered attention for its potential biological activities and applications in various fields of scientific research, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 221.302 g/mol

- Purity : Typically greater than 95% in commercial preparations

The structural characteristics of this compound allow it to interact with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with the microtubule system within cells:

- Target of Action : The compound is part of the trimethoxyphenyl (TMP) group, which is known to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer. This interaction disrupts microtubule formation, which is crucial for various cellular processes including mitosis and intracellular transport .

- Biochemical Pathways : By inhibiting tubulin polymerization, this compound affects numerous signaling pathways involved in cell division and apoptosis. This mechanism underlies its potential anticancer properties.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including A549 (lung), MCF-7 (breast), and HepG2 (liver).

-

Inhibitory Concentrations : Preliminary data suggest that the compound exhibits significant cytotoxicity with IC values in the micromolar range:

Cell Line IC (µM) A549 10.5 MCF-7 8.2 HepG2 12.0

These results indicate a promising profile for further development as an anticancer agent .

Antifungal and Antibacterial Activity

In addition to its anticancer effects, the compound has shown potential antifungal and antibacterial properties:

- Antifungal Activity : In vitro studies have demonstrated effectiveness against various fungal strains.

- Antibacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.